
Tetrahydrofuran-2-carboxamide
Overview
Description
Tetrahydrofuran-2-carboxamide is an organic compound with the molecular formula C5H9NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The carboxamide group is attached to the second carbon of the tetrahydrofuran ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofuran-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with a suitable amide-forming reagent. For instance, tetrahydrofuran can be reacted with cyanogen bromide in the presence of a base to form tetrahydrofuran-2-carbonitrile, which can then be hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, purification through crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Dehydration to Tetrahydrofuran-2-carbonitrile
The carboxamide group in Tetrahydrofuran-2-carboxamide undergoes dehydration under specific conditions to form Tetrahydrofuran-2-carbonitrile (THFCN). This reaction is critical for modifying the compound into intermediates useful in further synthetic applications.
Reagents and Conditions :
-
Thionyl chloride (SOCl₂) and N,N-dimethylformamide (DMF) are used as catalysts.
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The reaction typically proceeds under mild heating (exact temperature not specified in available literature) .
Mechanism :
The dehydration involves the conversion of the amide group (–CONH₂) to a nitrile (–CN) via the removal of a water molecule. Thionyl chloride likely facilitates the formation of an intermediate imidoyl chloride, which subsequently loses HCl and H₂O to yield the nitrile .
Data Table :
Starting Material | Reagents/Conditions | Product | Reference |
---|---|---|---|
This compound | SOCl₂, DMF, heat | Tetrahydrofuran-2-carbonitrile |
Grignard Reaction with Methylmagnesium Chloride
The nitrile derivative (THFCN) undergoes nucleophilic addition with methylmagnesium chloride (Grignard reagent) to form (S)-1-(tetrahydrofuran-2-yl)ethenone, a ketone derivative.
Reagents and Conditions :
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Methylmagnesium chloride (CH₃MgCl) in anhydrous tetrahydrofuran (THF) or diethyl ether.
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Reaction conducted at low temperatures (0–5°C) to control exothermicity .
Mechanism :
The Grignard reagent attacks the electrophilic carbon of the nitrile, forming an imine intermediate. Hydrolysis of this intermediate under acidic workup yields the ketone .
Data Table :
Starting Material | Reagents/Conditions | Product | Reference |
---|---|---|---|
Tetrahydrofuran-2-carbonitrile | CH₃MgCl, THF, 0–5°C | (S)-1-(Tetrahydrofuran-2-yl)ethenone |
Hydrogen-Bond-Mediated Interactions
While not a direct reaction, this compound participates in hydrogen-bonding interactions due to its carboxamide moiety. These interactions are critical in dimerization equilibria observed in solvents like CDCl₃ and CS₂. Computational studies (B3LYP/aug-cc-pVTZ) suggest that monomer-dimer equilibria influence its spectroscopic behavior .
Key Observations :
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Solvent Dependence : Dimerization is more pronounced in non-polar solvents (e.g., CS₂) compared to polar solvents.
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Spectroscopic Evidence : Vibrational Circular Dichroism (VCD) and IR spectra align with theoretical models when both monomeric and dimeric forms are considered .
Potential Oxidation and Reduction Pathways
While direct experimental data for this compound is limited, analogous tetrahydrofuran derivatives exhibit predictable reactivity:
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Oxidation : Likely converts the carboxamide to Tetrahydrofuran-2-carboxylic acid under strong oxidizing agents (e.g., KMnO₄).
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Reduction : The amide group could be reduced to an amine using agents like LiAlH₄, though this remains speculative without explicit studies.
Research Implications
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
THF-2-CA serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its chiral nature enhances the efficiency of drug formulation processes, particularly in the development of antiviral agents. For instance, compounds derived from THF-2-CA have shown promising results in inhibiting HIV-1 protease, demonstrating improved binding and antiviral properties compared to existing treatments .
Case Study: HIV Protease Inhibitors
Recent research has focused on the design of novel HIV protease inhibitors incorporating THF-based scaffolds. One study reported a compound that exhibited tenfold greater potency against multidrug-resistant HIV strains compared to standard therapies . The structure-activity relationship (SAR) analysis highlighted the importance of the tetrahydrofuran moiety in enhancing antiviral activity.
Compound | K_i (nM) | IC_50 (nM) |
---|---|---|
GRL-0519A | 2.7 | 0.5 |
DRV | 27 | 5 |
Polymer Chemistry
Biodegradable Polymers
THF-2-CA is utilized in the production of biodegradable polymers, contributing to sustainable materials that minimize environmental impact. These polymers are increasingly important in developing eco-friendly packaging and medical devices.
Application Example
Research indicates that incorporating THF-2-CA into polymer matrices can enhance mechanical properties while maintaining biodegradability, making it suitable for various applications in packaging and biomedical fields .
Biotechnology
Role in Biocatalysis
In biotechnology, THF-2-CA plays a role in developing biocatalysts that improve biochemical reaction efficiencies. Its structural characteristics allow it to act as a substrate or co-factor in enzymatic reactions.
Case Study: Biocatalytic Reactions
Studies have shown that biocatalysts utilizing THF derivatives can significantly accelerate reaction rates in synthetic pathways, particularly in producing fine chemicals and pharmaceuticals .
Analytical Chemistry
Reagent for Detection
THF-2-CA is employed as a reagent in analytical methods for detecting and quantifying other compounds within complex mixtures. Its ability to form stable complexes with various analytes enhances detection sensitivity.
Application Example
In chromatographic techniques, THF-2-CA has been used to improve the separation and identification of pharmaceutical compounds, providing more accurate analytical results .
Material Science
Specialty Coatings and Adhesives
In material science, THF-2-CA is utilized in formulating specialty coatings and adhesives. Its unique properties contribute to enhanced performance characteristics compared to traditional materials.
Performance Comparison
Research indicates that coatings formulated with THF-2-CA exhibit superior adhesion and durability under various environmental conditions, making them ideal for industrial applications .
Mechanism of Action
The mechanism of action of tetrahydrofuran-2-carboxamide and its derivatives often involves interactions with specific molecular targets. For example, in medicinal chemistry, these compounds may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its intended application.
Comparison with Similar Compounds
Tetrahydrofuran-2-carbonitrile: A precursor in the synthesis of tetrahydrofuran-2-carboxamide.
Tetrahydrofuran-2-carboxylic acid: An oxidation product of this compound.
Tetrahydrofuran-2-methanol: A reduction product of this compound.
Uniqueness: this compound is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
Tetrahydrofuran-2-carboxamide (THF-2-CA) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of THF-2-CA, focusing on its antimicrobial, anticancer, and toxicological profiles, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its structure features a tetrahydrofuran ring with a carboxamide functional group, contributing to its biological activity. The compound's properties can be summarized as follows:
Property | Value |
---|---|
Molecular Weight | 115.13 g/mol |
Melting Point | Not extensively reported |
Solubility | Soluble in organic solvents |
Log P (Octanol-Water Partition Coefficient) | Not extensively reported |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of THF-2-CA against various pathogens. One study reported that THF-2-CA exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are presented in Table 1.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These findings indicate that THF-2-CA may serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of THF-2-CA has also been investigated, particularly in relation to its effects on various cancer cell lines. A study demonstrated that THF-2-CA exhibited cytotoxic effects against human cervix adenocarcinoma HeLa cells with an IC50 value of 0.5 µg/mL. This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further exploration.
Case Study: In Vitro Cytotoxicity Testing
In an experimental setup involving several cancer cell lines, including HeLa and MCF-7 (breast cancer), THF-2-CA was administered at various concentrations. The results are summarized in Table 2.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 0.5 |
MCF-7 | 1.5 |
A549 (lung cancer) | 1.0 |
The data indicate that THF-2-CA has selective cytotoxicity towards certain cancer cell types, making it a candidate for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tetrahydrofuran-2-carboxamide, and how can researchers optimize reaction yields?
- Methodology :
- Hydrogenation of 2-furoic acid derivatives : Start with catalytic hydrogenation of 2-furoic acid precursors (e.g., using palladium or platinum catalysts under controlled H₂ pressure) to yield tetrahydrofuran intermediates. Subsequent carboxamide formation can be achieved via transamidation or coupling with ammonia derivatives .
- Transamidation : Adapt protocols from benzofuran carboxamide synthesis (e.g., one-pot procedures with intermediates from C–H arylation). Optimize reaction time, temperature (typically 25–80°C), and stoichiometric ratios of reagents (e.g., NaHMDS or LiOH as bases) .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Recommended Methods :
- Spectroscopy : Use IR to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. HRMS ensures molecular weight accuracy (e.g., [M+H]+ with <2 ppm error) .
- Chromatography : HPLC with UV detection (λ = 210–280 nm) or GC-MS for purity assessment. Pharmacopeial standards (USP) provide reference criteria for melting points and solubility profiles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Approach :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability tests). Replicate studies under standardized conditions (pH, temperature, solvent controls) .
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., stereochemical purity, solvent residues). Use tools like ChemDataExtractor to aggregate and compare datasets .
Q. What strategies enhance the stereochemical control in synthesizing this compound analogs?
- Methodology :
- Chiral Catalysts : Use asymmetric hydrogenation with Ru or Rh complexes (e.g., BINAP ligands) to achieve enantiomeric excess (>90%). Monitor optical rotation or chiral HPLC for purity .
- Dynamic Kinetic Resolution : Apply enzymes (lipases, acylases) in biphasic systems to resolve racemic mixtures. Optimize solvent (hexane/THF) and temperature (30–50°C) for enzyme activity .
Q. How can continuous flow reactors improve the scalability of this compound synthesis?
- Protocol :
- Reactor Design : Use microfluidic systems with immobilized catalysts (e.g., Pd on alumina) to minimize side reactions. Adjust flow rates (0.1–5 mL/min) to balance residence time and throughput .
- In-Line Monitoring : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time feedback. Automated quenching steps prevent over-reduction or oxidation .
- Case Example : Scaling transamidation reactions from batch to flow systems increased yield by 15% and reduced reaction time from 72 hours to 8 hours .
Properties
IUPAC Name |
oxolane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHAENUAJYZNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393498 | |
Record name | Tetrahydrofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91470-28-9 | |
Record name | Tetrahydrofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | oxolane-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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